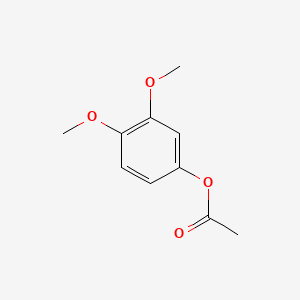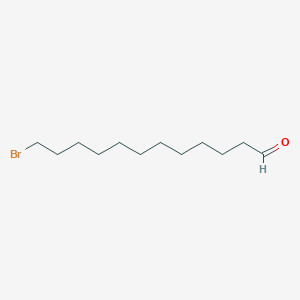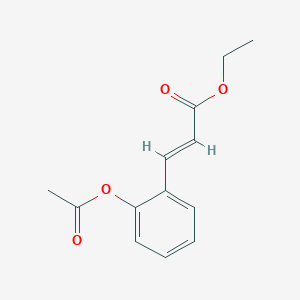
Neorauflavane
描述
Neorauflavane is a natural compound primarily found in certain plants, such as those belonging to the Cotinus and Wood Blue families. It is a yellow or brown crystalline solid with a bitter taste. This compound is known for its potent tyrosinase inhibitory activity, making it a valuable compound in the pharmaceutical and cosmetic industries .
准备方法
Synthetic Routes and Reaction Conditions: Neorauflavane can be synthesized through various chemical reactions involving phenolic compounds. The synthesis typically involves the extraction of phenolic compounds from plants like Campylotropis hirtella, followed by purification and crystallization processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical synthesis to enhance purity and yield. The process includes solvent extraction, chromatographic purification, and crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions: Neorauflavane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form different hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .
科学研究应用
Neorauflavane has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosinase inhibition and other enzymatic reactions.
Biology: Investigated for its effects on melanin production and its potential role in treating hyperpigmentation disorders.
Medicine: Explored for its potential in treating neurodegenerative diseases like Parkinson’s disease due to its tyrosinase inhibitory activity.
Industry: Utilized in the cosmetic industry for its skin-whitening properties and in the pharmaceutical industry for developing new therapeutic agents .
作用机制
Neorauflavane exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin production. It binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. This inhibition reduces melanin production, making this compound effective in treating hyperpigmentation disorders .
相似化合物的比较
Kojic Acid: Another potent tyrosinase inhibitor used in the cosmetic industry for skin whitening.
Arbutin: A glycosylated hydroquinone used for its skin-lightening properties.
Hydroquinone: A well-known skin-lightening agent with strong tyrosinase inhibitory activity
Uniqueness of Neorauflavane: this compound is unique due to its high potency as a tyrosinase inhibitor, with an IC50 value of 30 nanomolar for monophenolase activity and 500 nanomolar for diphenolase activity. This makes it significantly more effective than other similar compounds like kojic acid .
属性
IUPAC Name |
4-(5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)








![2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8221036.png)

